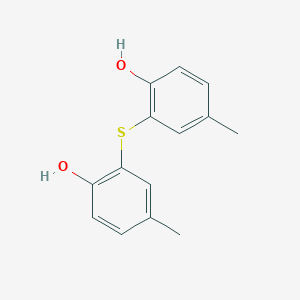

2,2'-thiobis(4-methylphenol)

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxy-5-methylphenyl)sulfanyl-4-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-9-3-5-11(15)13(7-9)17-14-8-10(2)4-6-12(14)16/h3-8,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNWLKJYOVQXOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,2 Thiobis 4 Methylphenol

Established Synthetic Pathways for 2,2'-Thiobis(4-methylphenol)

The synthesis of 2,2'-thiobis(4-methylphenol) and its derivatives is primarily achieved through the condensation of phenols with sulfur-containing reagents. These methods have been refined over time to improve yield and selectivity.

Thiol-Phenol Condensation Approaches

The most common and established method for synthesizing the 2,2'-thiobis(4-methylphenol) core structure is the direct reaction of a corresponding phenol (B47542) with a sulfurizing agent. A prevalent approach involves the condensation of p-cresol (B1678582) with sulfur dichloride (SCl2). oup.com This reaction is often catalyzed by a Lewis acid, such as anhydrous zinc chloride (ZnCl2), to facilitate the electrophilic substitution onto the phenol rings. thieme-connect.de The reaction typically proceeds in a solvent like ether or petroleum ether. kyoto-u.ac.jp

Another variation of this condensation involves the treatment of p-cresol with thionyl chloride (SOCl2) in the presence of anhydrous aluminum chloride (AlCl3) in a solvent like dichloromethane. This initially affords the corresponding sulfoxide (B87167), 2,2'-sulfinyl-bis(4-methylphenol), which can then be reduced to the desired 2,2'-thiobis(4-methylphenol). researchgate.net

The table below summarizes key aspects of thiol-phenol condensation approaches.

| Reactants | Catalyst/Reagent | Solvent | Product | Reference |

| p-Cresol, Sulfur Dichloride (SCl2) | Anhydrous Zinc Chloride (ZnCl2) | Ether/Petroleum Ether | 2,2'-Thiobis(4-methylphenol) | thieme-connect.dekyoto-u.ac.jp |

| p-Cresol, Thionyl Chloride (SOCl2) | Anhydrous Aluminum Chloride (AlCl3) | Dichloromethane | 2,2'-Sulfinyl-bis(4-methylphenol) | researchgate.net |

| 2,2'-Sulfinyl-bis(4-methylphenol) | Zn/AcOH/SiO2 (under microwave irradiation) | - | 2,2'-Thiobis(4-methylphenol) | researchgate.net |

Alternative Synthetic Routes to the Core Structure

While direct condensation is prevalent, alternative strategies have been explored. One such method involves the reaction of 2-tert-butyl-5-methylphenol with a silver salt and iodine in a non-organic solvent under light-tight conditions. This is followed by treatment with copper, thiourea, and an alkali to yield the thiobisphenol structure. google.com This method is notable for avoiding the use of harsh reagents like chlorine and sulfur dichloride. google.com

Green Chemistry Principles in 2,2'-Thiobis(4-methylphenol) Synthesis

The application of green chemistry principles aims to make the synthesis of 2,2'-thiobis(4-methylphenol) more environmentally benign and efficient. mdpi.com Key principles include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. acs.orgathensjournals.gr

One approach that aligns with green chemistry is the use of microwave-assisted synthesis. For instance, the reduction of 2,2'-sulfinyl-bis(4-methylphenol) to 2,2'-thiobis(4-methylphenol) can be efficiently carried out using a zinc/acetic acid/silica (B1680970) gel system under microwave irradiation, which often leads to shorter reaction times and potentially higher yields. researchgate.netresearchgate.net

Furthermore, the development of synthetic routes that avoid hazardous reagents like sulfur dichloride and the generation of hydrogen chloride gas is a significant step towards a greener process. google.com The use of water as a solvent, where possible, is also a key aspect of green chemistry, although the low solubility of the reactants can be a challenge. mdpi.com The use of catalytic reagents is another cornerstone of green chemistry, as they can enhance selectivity and allow for milder reaction conditions. mdpi.com

Functionalization Strategies and Derivatization Reactions of 2,2'-Thiobis(4-methylphenol)

The 2,2'-thiobis(4-methylphenol) scaffold offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl groups are key functional handles for derivatization. These groups can undergo a variety of reactions, including etherification and esterification.

For example, a novel symmetrical bisamine derivative was synthesized through the condensation reaction of 2,2'-thiobis(4-methylphenol) with isatoic anhydride (B1165640) in the presence of potassium carbonate in acetonitrile. researchgate.net In another instance, the phenolic hydroxyl groups were reacted with 1-fluoro-2-nitrobenzene, followed by reduction, to yield 2,2'-thio-bis-[4-methyl (2-aminophenoxy)phenyl ether]. researchgate.net

The phenolic hydroxyl groups can also be used to attach the molecule to a polymer backbone. For instance, 2,2'-thiobis(4-methyl-6-tert-butylphenol) has been bound to hydroxyl-terminated polybutadiene (B167195) (HTPB) using isophorone (B1672270) diisocyanate (IPDI) as a linker. researchgate.net

The table below provides examples of phenolic hydroxyl group modifications.

| Reagent | Product | Application/Significance | Reference |

| Isatoic Anhydride | Symmetrical bisamine derivative | Synthesis of novel bisamine compounds | researchgate.net |

| 1-Fluoro-2-nitrobenzene, then reduction | 2,2'-Thio-bis-[4-methyl (2-aminophenoxy)phenyl ether] | Synthesis of novel diamine derivatives | researchgate.net |

| Isophorone Diisocyanate (IPDI) and Hydroxyl-terminated polybutadiene (HTPB) | HTPB-bound 2,2'-thiobis(4-methyl-6-tert-butylphenol) | Creation of polymeric antioxidants | researchgate.net |

Aromatic Ring Substitutions on the 2,2'-Thiobis(4-methylphenol) Scaffold

The aromatic rings of 2,2'-thiobis(4-methylphenol) are susceptible to electrophilic substitution reactions. The hydroxyl and methyl groups on the rings direct incoming electrophiles to specific positions. These reactions can be used to introduce additional functional groups, thereby modifying the properties of the molecule.

For example, alkylation reactions can introduce bulky groups onto the aromatic rings, which can enhance steric hindrance and modify the molecule's antioxidant properties. The reaction of 2-tert-butyl-4-methylphenol (B42202) with sulfur dichloride is a common method to produce 2,2'-thiobis(6-tert-butyl-p-cresol), a widely used antioxidant. kyoto-u.ac.jp

Sulfur Atom Modifications and Oxidation States

The sulfur atom in 2,2'-thiobis(4-methylphenol) represents a reactive center that allows for a variety of chemical modifications, most notably changes in its oxidation state. The thioether linkage can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. These transformations alter the geometry, polarity, and chemical properties of the molecule, providing pathways to new derivatives and materials.

The oxidation of diaryl sulfides to sulfoxides is a well-established transformation. researchgate.net In the context of substituted phenols, the sulfoxide derivative, 2,2'-sulfinyl-bis(4-methylphenol), can be synthesized. researchgate.netresearchgate.net One reported method involves the treatment of p-cresol with thionyl chloride in the presence of anhydrous aluminum chloride. researchgate.net Conversely, the reduction of the sulfoxide, 2,2'-sulfinyl-bis-(4-methylphenol), can be performed to yield the parent 2,2'-thiobis(4-methylphenol). researchgate.net

Further oxidation of the sulfoxide leads to the corresponding sulfone. While specific studies detailing the oxidation of 2,2'-thiobis(4-methylphenol) to its sulfone are not prevalent in the provided results, the oxidation of sulfides to sulfones is a fundamental reaction in organic sulfur chemistry. jchemrev.comorganic-chemistry.org A variety of oxidizing agents are commonly employed for this purpose, including hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org The selectivity towards either the sulfoxide or the sulfone can often be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.orgrsc.org For instance, reagents like N-Fluorobenzenesulfonimide (NFSI) have been used for the controllable oxidation of sulfides to either sulfoxides or sulfones. rsc.org

Beyond oxidation, the sulfur atom can participate in other chemical transformations. Research on analogous compounds, such as 2,2'-thiobis(4,6-dimethylphenol), has shown that the sulfur atom can form a bond with phosphorus. thieme-connect.de This reaction creates a P-S bond, resulting in a bicyclic pentaoxyphosphorane where the phosphorus atom's coordination increases. thieme-connect.de This demonstrates that the sulfur atom's reactivity is not limited to oxidation but can also be exploited to create novel heterocyclic structures containing phosphorus-sulfur linkages.

The modification of the sulfur atom is a key strategy for synthesizing new polymers. Diacid monomers, such as 2,2′-sulfide bis(4-methyl phenoxy acetic acid) and its oxidized counterpart, 2,2′-sulfoxide bis(4-methyl phenoxy acetic acid), have been synthesized from 2,2'-thiobis(4-methylphenol) and its sulfoxide derivative, respectively. researchgate.net These monomers are then used to prepare novel poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s, highlighting the importance of sulfur oxidation in polymer chemistry. researchgate.net

Table 1: Summary of Sulfur Atom Modifications and Oxidation Products

| Starting Compound | Transformation | Product | Reagent/Conditions Example |

| 2,2'-Thiobis(4-methylphenol) | Oxidation | 2,2'-Sulfinyl-bis(4-methylphenol) | Thionyl chloride, AlCl3 (from p-cresol) researchgate.net |

| 2,2'-Thiobis(4-methylphenol) | Oxidation | 2,2'-Sulfonyl-bis(4-methylphenol) | General Oxidizing Agents (e.g., H₂O₂) organic-chemistry.org |

| 2,2'-Sulfinyl-bis(4-methylphenol) | Reduction | 2,2'-Thiobis(4-methylphenol) | Various reducing conditions reported researchgate.net |

| 2,2'-Thiobis(4,6-dimethylphenol) | Reaction with Phosphorus compound | Bicyclic Pentaoxyphosphorane with P-S bond | N-Chlorodiisopropylamine, Phosphorus reagents thieme-connect.de |

| 2,2'-Thiobis(4-methylphenol) | Etherification & Hydrolysis | 2,2′-Sulfide bis(4-methyl phenoxy acetic acid) | Chloroacetonitrile, K₂CO₃, then basic hydrolysis researchgate.net |

| 2,2'-Sulfinyl-bis(4-methylphenol) | Etherification & Hydrolysis | 2,2′-Sulfoxide bis(4-methyl phenoxy acetic acid) | Chloroacetonitrile, K₂CO₃, then basic hydrolysis researchgate.net |

Coordination Chemistry and Ligand Architectures of 2,2 Thiobis 4 Methylphenol

2,2'-Thiobis(4-methylphenol) as a Ligand in Metal Complexation

2,2'-Thiobis(4-methylphenol) is a potentially tetradentate ligand, offering two hard phenolate (B1203915) oxygen donors and one soft thioether sulfur donor. The deprotonation of the phenolic hydroxyl groups generates a dianionic ligand that can form stable complexes with a variety of metal ions. The geometry of the ligand, with its flexible thioether bridge, allows it to adopt various conformations to accommodate the coordination preferences of different metal centers. This flexibility can lead to the formation of both mononuclear and polynuclear complexes.

While specific studies on the coordination chemistry of 2,2'-thiobis(4-methylphenol) are not extensively documented in the literature, insights can be drawn from related thioether-phenolate ligands. The interplay between the hard oxygen and soft sulfur donors, along with the steric and electronic influences of the methyl groups on the phenol (B47542) rings, dictates the ultimate structure and reactivity of the resulting metal complexes.

In the formation of mononuclear complexes, a single metal ion is coordinated by one or more molecules of the 2,2'-thiobis(4-methylphenol) ligand. The specific coordination mode would depend on the metal ion's size, preferred coordination number, and the reaction conditions. It is conceivable that the ligand could act in a bidentate or tridentate fashion. For instance, a metal ion could be chelated by the two phenolate oxygens, leaving the thioether sulfur uncoordinated, or it could be coordinated by one oxygen, the sulfur, and the other oxygen, forming a tridentate O,S,O-chelate.

Research on the closely related, but more sterically hindered ligand, 2,2'-thiobis(6-tert-butyl-4-methylphenol), has shown the formation of mononuclear five-coordinate adducts with aluminum upon reaction with Lewis bases researchgate.net. This suggests that, in the presence of ancillary ligands, 2,2'-thiobis(4-methylphenol) could also form stable mononuclear species. The less sterically demanding nature of the methyl groups compared to tert-butyl groups might allow for a wider range of coordination geometries and numbers.

Table 1: Plausible Mononuclear Complexes of 2,2'-Thiobis(4-methylphenol)

| Metal Ion (M) | Potential Formula | Likely Coordination Mode | Anticipated Geometry |

|---|---|---|---|

| Cu(II) | [Cu(L)] | O,S,O-tridentate | Distorted Square Planar |

| Ni(II) | [Ni(L)] | O,S,O-tridentate | Square Planar or Tetrahedral |

| Zn(II) | [Zn(L)(H₂O)] | O,S,O-tridentate | Tetrahedral or Trigonal Bipyramidal |

| Al(III) | [Al(L)(R)] | O,O-bidentate | Tetrahedral |

(L represents the dianion of 2,2'-thiobis(4-methylphenol))

The bitopic nature of the 2,2'-thiobis(4-methylphenol) ligand, with its two distinct phenolate groups, makes it an excellent candidate for the construction of polynuclear and supramolecular assemblies. In such structures, the ligand can bridge two or more metal centers. For example, each phenolate group could coordinate to a different metal ion, leading to the formation of dimeric, oligomeric, or polymeric structures.

Studies on aluminum complexes of the sterically bulky 2,2'-thiobis(6-tert-butyl-4-methylphenol) have revealed the formation of dinuclear structures researchgate.net. In these complexes, the bis(phenolato) ligand bridges two aluminum centers. It is highly probable that the less hindered 2,2'-thiobis(4-methylphenol) would also readily form bridged polynuclear species. The thioether sulfur could also potentially act as a bridging atom between two metal centers, further contributing to the formation of extended networks. The self-assembly of these complexes can be influenced by factors such as the choice of metal ion, the metal-to-ligand ratio, and the solvent system used.

Chelation Modes and Coordination Geometries of 2,2'-Thiobis(4-methylphenol) Ligands

The coordination behavior of 2,2'-thiobis(4-methylphenol) is governed by the presence of both hard phenolate oxygen and soft thioether sulfur donor atoms. This ambidentate character allows for different chelation modes, which in turn influence the coordination geometry around the metal center.

The preference for O,S-coordination versus O,O-coordination is largely dictated by the nature of the metal ion according to Hard and Soft Acid and Base (HSAB) theory. Hard metal ions, such as Al(III), Ti(IV), and Fe(III), are expected to preferentially coordinate to the hard phenolate oxygen atoms. In contrast, softer metal ions, such as Cu(I), Ag(I), Pd(II), and Pt(II), would have a stronger affinity for the soft thioether sulfur atom, favoring O,S-chelation. Intermediate metal ions like Cu(II), Ni(II), and Zn(II) could exhibit either coordination mode, or even tridentate O,S,O-coordination, depending on other contributing factors.

In related thioether-phenolate systems, the coordination of the thioether sulfur to the metal center has been well-established researchgate.net. The flexibility of the thioether bridge in 2,2'-thiobis(4-methylphenol) would allow the ligand to wrap around a metal center to facilitate this tridentate binding.

Steric and electronic factors play a crucial role in determining the coordination chemistry of 2,2'-thiobis(4-methylphenol). The methyl groups at the 4-position of the phenol rings have a relatively small steric footprint, which should not significantly hinder the approach of metal ions to the phenolate oxygens. However, their electron-donating nature increases the electron density on the phenolate oxygens, potentially enhancing their donor strength and the stability of the resulting metal-oxygen bonds.

Catalytic Applications of Metal Complexes Derived from 2,2'-Thiobis(4-methylphenol)

While specific catalytic studies of metal complexes of 2,2'-thiobis(4-methylphenol) are scarce, the structural motifs present in its potential complexes suggest a range of possible catalytic activities. Metal complexes of related thioether-phenolate ligands have been investigated as catalysts for various organic transformations.

For example, Group 4 metal complexes bearing bis-thioetherphenolate ligands have shown good catalytic performances in the ring-opening polymerization of lactide beilstein-journals.org. This suggests that titanium or zirconium complexes of 2,2'-thiobis(4-methylphenol) could potentially be active as catalysts for polymerization reactions. The combination of a Lewis acidic metal center and the electronic environment provided by the thiobis(phenolate) ligand can be beneficial for activating substrates.

Furthermore, transition metal complexes with sulfur-containing ligands are known to be active in cross-coupling reactions researchgate.net. It is plausible that palladium or nickel complexes of 2,2'-thiobis(4-methylphenol) could catalyze reactions such as Suzuki or Heck couplings. The thioether group can play a role in stabilizing the catalytically active metal species.

Table 2: Potential Catalytic Applications of 2,2'-Thiobis(4-methylphenol) Metal Complexes

| Metal Complex | Potential Catalytic Reaction | Rationale |

|---|---|---|

| Ti(IV) or Zr(IV) complexes | Ring-Opening Polymerization | Based on activity of related thioetherphenolate complexes beilstein-journals.org. |

| Pd(II) or Ni(II) complexes | C-C Cross-Coupling Reactions | Sulfur ligands are known to be effective in stabilizing active catalytic species researchgate.net. |

Homogeneous Catalysis using 2,2'-Thiobis(4-methylphenol) Complexes

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Metal complexes of bis(phenolate) ligands, structurally analogous to 2,2'-thiobis(4-methylphenol), are well-regarded for their catalytic activity, particularly in the realm of polymer chemistry. They have been extensively investigated as catalysts for ring-opening polymerization (ROP) of cyclic esters like lactide and for olefin polymerization.

In these catalytic systems, the bis(phenolate) ligand coordinates to a metal center (commonly a Group 4 metal like titanium or zirconium), forming an active species that can initiate and propagate the polymerization chain. The electronic and steric properties of the ligand are critical in determining the catalyst's performance, including its activity, stability, and the stereochemistry of the resulting polymer.

However, a review of the scientific literature indicates that research in this area has concentrated on thiobis(phenol) ligands that feature large steric groups, such as tert-butyl, on the aromatic rings. These modifications are designed to enhance catalyst stability and control monomer access to the active site. Specific documented studies detailing the synthesis and catalytic performance of homogeneous catalysts derived directly from 2,2'-thiobis(4-methylphenol) are not readily found. Therefore, no specific research findings or performance data can be presented in the table format below.

Table 1: Representative Performance Data for Homogeneous Catalysis

| Catalyst Complex | Substrate | Product | Yield (%) | Selectivity / Notes |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Heterogenized 2,2'-Thiobis(4-methylphenol) Catalysts and Their Performance

Heterogenization is the process of immobilizing a homogeneous catalyst onto a solid support. This strategy aims to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as easy separation from the reaction products and the potential for catalyst recycling. Common solid supports include inorganic materials like silica (B1680970) and alumina, as well as polymers and metal-organic frameworks (MOFs).

The immobilization can be achieved through several methods, including covalent bonding of the ligand to the support, ion exchange, or physical encapsulation. For a ligand like 2,2'-thiobis(4-methylphenol), the phenolic hydroxyl groups could potentially be used as anchor points for covalent attachment to a functionalized support material.

Despite the general interest in developing heterogenized catalysts for industrial applications, there is a notable lack of specific research detailing the immobilization of 2,2'-thiobis(4-methylphenol) metal complexes. The scientific literature does not provide documented examples of such heterogenized systems, their preparation, or their performance in catalytic reactions. As a result, specific data on their efficiency, stability, and reusability are unavailable.

Table 2: Performance of Heterogenized 2,2'-Thiobis(4-methylphenol) Catalysts

| Catalyst System (Complex@Support) | Reaction | Conversion (%) | Recyclability |

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Compound Index

Applications of 2,2 Thiobis 4 Methylphenol in Polymer Science and Advanced Materials

Mechanisms of Polymer Stabilization by 2,2'-Thiobis(4-methylphenol)

Polymers are susceptible to degradation from environmental factors such as heat, oxygen, and ultraviolet (UV) radiation. This degradation involves the formation and propagation of free radicals, which lead to chain scission, cross-linking, and a loss of mechanical properties. 2,2'-Thiobis(4-methylphenol) acts as a multifunctional stabilizer, interfering with these degradation processes through several key mechanisms.

The primary role of 2,2'-thiobis(4-methylphenol) is as a chain-breaking antioxidant. The process of thermo-oxidative degradation in polymers is a radical chain reaction initiated by the formation of alkyl radicals (R•) on the polymer backbone. These radicals react rapidly with oxygen to form peroxyl radicals (ROO•), which then abstract hydrogen from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the degradation cycle.

2,2'-Thiobis(4-methylphenol) interrupts this cycle through the following mechanisms:

Radical Scavenging: The phenolic hydroxyl (-OH) groups in the molecule are the primary active sites. They can donate a hydrogen atom to the highly reactive peroxyl radicals (ROO•), converting them into stable hydroperoxides (ROOH) and forming a resonance-stabilized phenoxyl radical. This phenoxyl radical is significantly less reactive than the peroxyl radical and is unable to abstract a hydrogen atom from the polymer backbone, effectively terminating the chain reaction.

Hydroperoxide Decomposition: The sulfide (B99878) linkage (-S-) in the molecule provides a secondary, synergistic antioxidant function. Polymer hydroperoxides (ROOH) formed during the oxidation cycle are thermally unstable and can decompose to generate new, highly reactive radicals (RO• and •OH), which re-initiate the degradation process. The sulfide group can decompose these hydroperoxides into non-radical, stable products, such as alcohols. This dual-action—scavenging primary radicals and decomposing hydroperoxides—makes thiobisphenols highly effective stabilizers, particularly for polyolefins like polypropylene (B1209903) and polyethylene (B3416737).

Table 1: Effect of Phenolic Antioxidant on Oxidation Induction Time (OIT) of Polypropylene

| Formulation | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |

|---|---|---|

| Unstabilized PP | 0 | < 1 |

| PP + Phenolic Antioxidant | 0.1 | 35 |

| PP + Phenolic Antioxidant | 0.2 | 65 |

Note: Data is representative of the performance of hindered phenolic antioxidants in polypropylene and illustrates the significant increase in oxidative stability.

Exposure to UV radiation initiates photodegradation in polymers, another radical-driven process. While 2,2'-thiobis(4-methylphenol) is not a primary UV absorber in the same category as benzophenones or benzotriazoles, it contributes significantly to UV stabilization by scavenging the free radicals generated by UV exposure. nih.gov This action prevents the subsequent chain reactions that lead to discoloration, surface cracking (crazing), and loss of mechanical properties like impact strength and elongation. nih.gov

Its role in mitigating thermal degradation is directly linked to its antioxidant mechanism. During high-temperature processing (e.g., extrusion, injection molding) and in end-use applications at elevated temperatures, the rate of radical formation increases dramatically. By efficiently neutralizing these radicals, 2,2'-thiobis(4-methylphenol) preserves the polymer's molecular weight and structural integrity, ensuring consistent processing and extending the service life of the final product. nih.gov

Incorporation of 2,2'-Thiobis(4-methylphenol) into Polymer Matrices

To be effective, stabilizers must be adequately dispersed within the polymer matrix and remain there throughout the product's life. The method of incorporation is crucial for achieving optimal performance.

A significant challenge with low-molecular-weight additives like 2,2'-thiobis(4-methylphenol) is their tendency to migrate to the polymer surface over time, leading to loss by volatilization or extraction. This reduces the long-term stability of the material. Covalently bonding the antioxidant to the polymer backbone is an effective strategy to ensure its permanence.

While specific research on the direct grafting of 2,2'-thiobis(4-methylphenol) is not widely published, general strategies for immobilizing phenolic antioxidants are well-established and could be adapted:

Functionalization and Copolymerization: The 2,2'-thiobis(4-methylphenol) molecule could first be modified to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) group). This functionalized antioxidant monomer could then be copolymerized with the primary polymer monomers, incorporating it directly into the polymer chain.

Grafting onto Pre-formed Polymers: This "grafting-to" approach involves reacting a functionalized antioxidant with a pre-existing polymer chain. For instance, polymers with reactive sites (e.g., hydroxyl or epoxy groups) can be esterified or reacted with a suitably modified 2,2'-thiobis(4-methylphenol).

Reactive Extrusion: In this process, the antioxidant is grafted onto the polymer during melt processing. A free-radical initiator can be used to create active sites on the polymer backbone, which then react with the antioxidant.

These strategies result in a polymer-bound stabilizer that offers superior long-term performance and resistance to extraction, which is critical for applications in food packaging, medical devices, and demanding environmental conditions.

The most common industrial method for incorporating 2,2'-thiobis(4-methylphenol) is through non-covalent blending. This physical mixing process relies on achieving a fine and homogeneous dispersion of the additive throughout the polymer matrix.

Melt Blending: This is the predominant technique, where the powdered or pelletized polymer and the antioxidant are mixed and fed into an extruder. The high temperature and shear forces within the extruder melt the polymer and disperse the additive. Achieving a homogeneous blend is critical, as localized areas with low antioxidant concentration can become initiation sites for degradation.

Solvent Blending: In some applications, the polymer and antioxidant are dissolved in a common solvent, and the solvent is subsequently evaporated. This method can achieve a very high degree of dispersion but is less common in large-scale industrial processes due to solvent handling and recovery costs.

The effectiveness of non-covalent blending depends on the compatibility between the antioxidant and the polymer. While 2,2'-thiobis(4-methylphenol) has good compatibility with many polyolefins, factors like processing temperature and the presence of other additives can influence its solubility and dispersion.

Development of Functional Polymeric Materials Utilizing 2,2'-Thiobis(4-methylphenol)

Beyond its primary role as a stabilizer, the chemical structure of 2,2'-thiobis(4-methylphenol) and related thiobisphenols allows for their use in creating functional materials where the additive imparts a specific performance characteristic beyond simple degradation resistance.

One notable application for thiobisphenols is in the reclamation of vulcanized rubber . A study demonstrated that a similar compound, 4,4′-dithiobis(2,6-di-t-butylphenol), can act as a reclaiming agent during the chemo-thermomechanical devulcanization of waste rubber powder. researchgate.net In this process, the thiobisphenol helps to selectively cleave the sulfur cross-links (C-S and S-S bonds) that give vulcanized rubber its thermoset properties, without significantly degrading the main polymer chains. researchgate.net This transforms the intractable rubber crumb into a more plastic, processable material that can be revulcanized and used to manufacture new products. A patent also describes the use of bis(trialkylphenol) sulfides in this capacity, noting a chemical reaction between the rubber and the reclaiming agent. google.com

This application showcases the development of a functional material—reclaimed rubber—where a thiobisphenol provides a specific chemical function essential to the recycling process. It is plausible that 2,2'-thiobis(4-methylphenol) could be employed in similar functional roles, leveraging its reactive sulfide bridge and phenolic groups to modify polymer properties for advanced applications.

Table 2: Properties of Reclaimed Rubber Using a Thiobisphenol Agent

| Property | Unprocessed Rubber Powder | Rubber Reclaimed with Thiobisphenol |

|---|---|---|

| Sol Content (%) | Low | Significantly Increased |

| Crosslink Density (mol/cm³) | High | Significantly Decreased |

| Processability (Mooney Viscosity) | Not Processable | Processable |

Note: This table illustrates the functional effect of a thiobisphenol as a reclaiming agent on the key properties of waste rubber, based on published research findings for similar compounds. researchgate.net

Specialty Polymers with Enhanced Durability

2,2'-Thiobis(4-methylphenol) functions as a highly effective radical scavenger. The hydrogen atoms of its phenolic hydroxyl groups are readily donated to reactive polymer radicals (R•) and peroxy radicals (ROO•), neutralizing them and terminating the degradation chain reaction. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the adjacent methyl groups, preventing it from initiating new degradation chains.

A study on the long-term performance of polyolefins, such as linear polyethylene (LPE) and branched polyethylene (BPE), utilized a closely related compound, 2,2'-Thiobis(4-methyl-6-tert-butylphenol), to assess its stabilizing effect. The research highlighted that such phenolic antioxidants are crucial in preventing thermo-oxidative degradation, thereby extending the service life of the polymer products diva-portal.org. The thioether bridge in these molecules can also play a synergistic role by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into non-radical, stable products. This dual functionality of radical scavenging and hydroperoxide decomposition makes thiobisphenols particularly effective in protecting polymers.

The incorporation of thiobisphenol-based antioxidants is especially critical in specialty polymers that are subjected to harsh environmental conditions. For instance, in butyl rubber applications, such as the bladders used in tire manufacturing, enhanced heat resistance and tensile strength are paramount for production efficiency and product longevity. The addition of alkylphenol-based crosslinking agents, which share structural similarities with 2,2'-thiobis(4-methylphenol), has been shown to significantly improve the thermal aging resistance of butyl rubber compared to traditional sulfur-based curing systems resonac.com.

The table below summarizes the key mechanisms by which 2,2'-thiobis(4-methylphenol) enhances polymer durability.

| Degradation Factor | Effect on Polymer | Role of 2,2'-Thiobis(4-methylphenol) |

| Heat (Thermo-oxidation) | Chain scission, cross-linking, loss of mechanical properties. | Scavenges peroxy and alkyl radicals, decomposes hydroperoxides. |

| Oxygen (Oxidation) | Formation of free radicals, leading to embrittlement and discoloration. | Donates hydrogen atoms to neutralize radicals, preventing chain reactions. |

| Mechanical Stress | Generation of mechanoradicals, initiating degradation. | Traps radicals formed at crack tips and stressed regions. |

Smart Materials and Responsive Polymer Systems

"Smart materials" or "stimuli-responsive polymers" are advanced materials that can undergo significant changes in their properties in response to external stimuli such as pH, temperature, light, or redox potential nih.govnih.gov. The thioether linkage in 2,2'-thiobis(4-methylphenol) presents a chemically responsive site that can be exploited in the design of such materials.

The sulfur atom in the thioether bridge is susceptible to oxidation. In the presence of reactive oxygen species (ROS), the hydrophobic thioether can be oxidized to a more hydrophilic sulfoxide (B87167) and subsequently to a sulfone nih.govrsc.orgresearchgate.net. This change in polarity from a hydrophobic to a hydrophilic state is a key mechanism for creating redox-responsive polymers rsc.org.

If 2,2'-thiobis(4-methylphenol) were to be incorporated into a polymer backbone, this redox-responsive behavior could be harnessed to create smart materials. For example, a polymer containing this unit could be designed to be stable under normal physiological conditions but to degrade or change its conformation in an environment with high levels of oxidative stress, such as in inflamed tissues or tumor microenvironments nih.govresearchgate.net. This could have potential applications in targeted drug delivery, where the polymer carrier releases its therapeutic payload specifically at the site of disease nih.gov.

The table below outlines the potential stimuli-responsive behavior of polymers incorporating 2,2'-thiobis(4-methylphenol).

| Stimulus | Responsive Group | Chemical Transformation | Resulting Change in Polymer Property |

| Redox (e.g., ROS) | Thioether (-S-) | Oxidation to Sulfoxide (-SO-) and Sulfone (-SO2-) | Increased hydrophilicity, potential for chain scission or swelling. |

| pH | Phenolic Hydroxyl (-OH) | Deprotonation in basic conditions | Changes in solubility and charge density. |

While direct synthesis of smart polymers using 2,2'-thiobis(4-methylphenol) is an emerging area, the established chemistry of thioether-containing polymers provides a strong basis for its potential in creating advanced, responsive materials for biomedical and technological applications rsc.orgresearchgate.net.

2,2'-Thiobis(4-methylphenol) as a Monomer or Cross-linking Agent in Polymer Synthesis

Beyond its role as an additive, the bifunctional nature of 2,2'-thiobis(4-methylphenol), with two reactive hydroxyl groups, allows it to be used as a monomer in polymerization reactions or as a cross-linking agent to create polymer networks.

As a monomer , 2,2'-thiobis(4-methylphenol) can participate in step-growth polymerization reactions, such as polycondensation, to form high-performance polymers. Its two phenolic hydroxyl groups can react with difunctional comonomers like diacyl chlorides or phosgene (B1210022) derivatives to produce polyesters and polycarbonates, respectively.

The incorporation of the thiobisphenol unit into the polymer backbone would be expected to impart specific properties to the resulting material:

Enhanced Thermal Stability: The aromatic nature of the monomer would contribute to a high glass transition temperature (Tg) and good thermal stability.

Inherent Antioxidant Properties: The phenolic groups, even when incorporated into a polymer chain as esters or carbonates, can provide some level of built-in antioxidant protection.

Modified Mechanical Properties: The flexible thioether linkage could improve properties like impact resistance and solubility compared to polymers made with more rigid bisphenols.

Chemical Responsiveness: As discussed previously, the thioether group provides a site for redox-responsiveness.

The synthesis of high-performance polyesters and polycarbonates from various bio-based and synthetic bisphenols is an active area of research nih.govrsc.orgrsc.orgmdpi.com. By analogy, 2,2'-thiobis(4-methylphenol) could serve as a valuable monomer for creating specialty polymers with a unique combination of thermal stability and chemical functionality.

As a cross-linking agent , 2,2'-thiobis(4-methylphenol) can be used to form three-dimensional polymer networks, a process often referred to as curing or vulcanization, particularly in the context of elastomers. In this role, it can react with polymer chains to form chemical bonds that link them together, thereby increasing the material's strength, elasticity, and resistance to solvents and heat.

Phenolic resins, which are structurally related to 2,2'-thiobis(4-methylphenol), are known to be effective cross-linking agents for rubbers like butyl rubber (IIR) and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber google.com. The cross-linking process often involves the reaction of the phenolic hydroxyl groups (or derivatives thereof) with sites of unsaturation or other reactive groups on the polymer chains. A study on the devulcanization of waste rubber powder has explored the use of thiobisphenols as reclaiming agents, which act by selectively cleaving cross-links, highlighting the reactivity of these compounds within a rubber matrix nih.govresearchgate.net. The use of thiobisphenol derivatives as curing agents could offer an alternative to traditional sulfur or peroxide curing systems, potentially providing vulcanizates with improved thermal stability and aging characteristics dtic.milcanyoncomponents.com.

The table below summarizes the potential roles of 2,2'-thiobis(4-methylphenol) in polymer synthesis.

| Role | Polymerization Type | Reacting Groups | Resulting Polymer Structure | Potential Advantages |

| Monomer | Polycondensation | Phenolic -OH groups | Linear thermoplastic (e.g., polyester, polycarbonate) | High thermal stability, inherent antioxidant properties, redox-responsiveness. |

| Cross-linking Agent | Curing/Vulcanization | Phenolic -OH groups | Cross-linked thermoset/elastomer network | Improved heat and aging resistance, enhanced mechanical properties. |

Biomedical and Biological Research Applications of 2,2 Thiobis 4 Methylphenol : Mechanistic Insights

Inhibition of Bacterial Type III Secretion Systems by 2,2'-Thiobis(4-methylphenol)

The bacterial type III secretion system (T3SS) is a sophisticated nanomachine utilized by many Gram-negative bacteria to inject virulence factors, known as effector proteins, directly into the cytoplasm of host cells. nih.govnih.govmdpi.com This system is crucial for the pathogenesis of numerous bacteria, and its inhibition represents a promising anti-virulence strategy. nih.govnih.govmdpi.com The compound 2,2'-thiobis(4-methylphenol) has been identified as an inhibitor of the T3SS, disrupting the ability of bacteria to cause infection without directly killing them, which may reduce the selective pressure for developing resistance. nih.govmdpi.com

Targeting YopD in Yersinia Species

Research has shown that 2,2'-thiobis(4-methylphenol) inhibits the secretion of Yop (Yersinia outer protein) effectors in Yersinia species. nih.gov The mechanism of this inhibition is attributed to a direct interaction with YopD, a key component of the T3SS translocon. nih.gov The translocon is a protein complex that forms a pore in the host cell membrane, allowing the passage of effector proteins from the bacterium into the host cell. By interacting with YopD, 2,2'-thiobis(4-methylphenol) disrupts the formation or function of this pore, thereby blocking the entire secretion process. nih.gov The YopD protein is part of the translocon pore, which is essential for delivering cytotoxins like YopE into the host cell. nih.gov

Effects on Secretion in Pseudomonas aeruginosa

The T3SS is a conserved virulence factor across many Gram-negative pathogens, including Pseudomonas aeruginosa. mdpi.comnih.gov This bacterium uses its T3SS to inject exotoxins, such as ExoT and ExoY, into host cells, contributing to tissue damage and systemic spread of infection. frontiersin.org Studies on T3SS inhibitors have demonstrated that compounds effective against the Yersinia T3SS can also inhibit the corresponding system in P. aeruginosa. frontiersin.org This cross-species activity suggests that the molecular targets of these inhibitors are conserved. frontiersin.org While the direct interaction of 2,2'-thiobis(4-methylphenol) with specific P. aeruginosa T3SS components is an area of ongoing research, its established role as a T3SS inhibitor in Yersinia suggests it could similarly disrupt the function of the homologous secretion apparatus in P. aeruginosa, reducing the secretion of its effector proteins. frontiersin.org

Elucidation of the Mechanism of Action in T3SS Inhibition

The mechanism of action for 2,2'-thiobis(4-methylphenol) in T3SS inhibition is centered on its ability to target the translocon complex. The T3SS apparatus can be broadly divided into the basal body, the needle, and the translocon. mdpi.com The compound's interaction with the minor translocon protein YopD in Yersinia is a key finding. nih.gov This interaction is thought to prevent the proper assembly or gating of the translocation pore in the host membrane, effectively blocking the pipeline for effector protein delivery. This targeted disruption of a critical virulence machinery component renders the bacteria non-infective without affecting their viability. nih.govmdpi.com

Antimicrobial Research Focused on 2,2'-Thiobis(4-methylphenol) Derivatives

Building on the findings related to the parent compound, research has expanded to synthesize and evaluate derivatives of 2,2'-thiobis(4-methylphenol) to enhance their antimicrobial properties and explore their structure-activity relationships.

Structure-Activity Relationships for Antimicrobial Potency

The study of structure-activity relationships (SAR) is crucial for optimizing the antimicrobial efficacy of a lead compound. For phenolic compounds and their derivatives, specific structural features are known to influence their potency. Key factors often include the nature and position of substituents on the aromatic rings, lipophilicity, and the presence of specific functional groups. mdpi.commdpi.comnih.gov In the case of 2,2'-thiobis(4-methylphenol) derivatives, modifications would likely involve altering the alkyl groups on the phenol (B47542) rings or modifying the thioether bridge. SAR studies would aim to identify which modifications lead to increased antimicrobial potency. For instance, increasing lipophilicity can sometimes enhance membrane disruption, a common mechanism for antimicrobial phenols. nih.gov The goal is to create derivatives with improved activity against a broader spectrum of microbes. chemrxiv.orgkcl.ac.uk

Table 1: Hypothetical Structure-Activity Relationship Data for 2,2'-Thiobis(4-methylphenol) Derivatives This table is illustrative, based on common principles of medicinal chemistry, to demonstrate how SAR data would be presented.

| Compound | R1 Group (Position 4) | R2 Group (Position 6) | Thioether Bridge Modification | Relative Antibacterial Potency |

|---|---|---|---|---|

| Parent | Methyl | H | -S- | 1x |

| Derivative A | Ethyl | H | -S- | 1.5x |

| Derivative B | Methyl | Chloro | -S- | 2x |

| Derivative C | Methyl | H | -SO- (Sulfoxide) | 0.5x |

| Derivative D | t-Butyl | H | -S- | 3x |

Mechanisms of Antifungal Activity

While the primary focus has been on antibacterial applications via T3SS inhibition, phenolic compounds are also known to possess antifungal properties. The mechanisms of antifungal action for phenolic derivatives often involve the disruption of the fungal cell membrane's integrity and function. nih.gov A primary target in fungi is ergosterol (B1671047), the main sterol component of the fungal cell membrane. nih.govmdpi.com

Antifungal mechanisms can include:

Membrane Disruption : Phenolic compounds can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components and eventual cell lysis. nih.gov

Inhibition of Ergosterol Synthesis : Some antifungal agents act by inhibiting enzymes crucial for the ergosterol biosynthesis pathway, such as 14-α-demethylase. nih.govmdpi.com This leads to a deficiency in ergosterol and an accumulation of toxic sterol intermediates, compromising membrane structure and function.

Inhibition of Key Enzymes : Derivatives may also inhibit other essential fungal enzymes, such as those involved in cell wall synthesis (e.g., 1,3-β-D-glucan synthase) or metabolic pathways. nih.gov

Research into 2,2'-thiobis(4-methylphenol) derivatives would investigate these potential mechanisms to understand their specific mode of antifungal action.

Table 2: Investigated Mechanisms of Antifungal Action

| Mechanism of Action | Fungal Target | Potential Effect of Derivative |

|---|---|---|

| Membrane Permeabilization | Fungal Cell Membrane | Increased leakage of ions and metabolites |

| Enzyme Inhibition | 14-α-demethylase (Ergosterol Synthesis) | Depletion of ergosterol, membrane instability |

| Cell Wall Disruption | 1,3-β-D-glucan synthase | Weakened cell wall, osmotic lysis |

| Mitochondrial Dysfunction | Respiratory Chain Complexes | Collapse of membrane potential, decreased ATP |

Structural Modifications and Derivatization Studies of 2,2 Thiobis 4 Methylphenol

Design and Synthesis of Novel 2,2'-Thiobis(4-methylphenol) Derivatives

The synthesis of novel derivatives of 2,2'-thiobis(4-methylphenol) is a strategic approach to enhance its performance characteristics. Key strategies involve the modification of the phenolic hydroxyl groups and the thioether linkage.

The phenolic hydroxyl groups are primary targets for derivatization. Conversion of these groups into ethers or esters can significantly alter the molecule's polarity, solubility, and reactivity.

Phenolic Ethers: Ether derivatives are typically synthesized via Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups with a suitable base, such as sodium hydride or an alkali metal hydroxide, to form a phenoxide intermediate. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., alkyl bromide or iodide) or a dialkyl sulfate to yield the corresponding ether. The reaction conditions, including solvent and temperature, can be optimized to achieve high yields google.com. For instance, reacting 2,2'-thiobis(4-methylphenol) with methyl iodide in the presence of potassium carbonate would yield the dimethoxy derivative. The choice of the alkylating agent allows for the introduction of various functionalities, including long alkyl chains to improve miscibility in nonpolar media like polyolefins.

Phenolic Esters: Esterification of the phenolic groups is another common modification, often aimed at increasing lipophilicity or creating prodrugs in pharmaceutical contexts. Ester derivatives can be prepared by reacting 2,2'-thiobis(4-methylphenol) with carboxylic acids, acid chlorides, or acid anhydrides google.comgoogle.com.

Reaction with Acid Chlorides/Anhydrides: A straightforward method involves reacting the phenol (B47542) with an acyl chloride or anhydride (B1165640) in the presence of a base catalyst like pyridine or triethylamine. This method is efficient and proceeds under mild conditions.

Direct Esterification with Carboxylic Acids: Direct condensation with a carboxylic acid can be achieved using a catalyst, such as a strong acid (e.g., sulfuric acid) combined with a borate compound, often requiring elevated temperatures and removal of water to drive the reaction to completion google.com.

Enzymatic Synthesis: Biocatalytic methods using lipases, such as Candida antarctica lipase B (CALB), offer a green alternative for esterification. These reactions are highly selective and occur under mild conditions, minimizing by-product formation nih.govmdpi.com. The synthesis of esters with fatty acids, for example, can enhance the compound's compatibility with lipid-based formulations or polymeric matrices nih.gov.

The thioether bridge is a key structural feature that contributes to the antioxidant properties of the parent molecule. Modifications at this site, particularly oxidation, lead to the formation of sulfoxides and sulfones, which have markedly different electronic and steric properties.

The oxidation of the sulfide (B99878) bridge in 2,2'-thiobis(4-methylphenol) to a sulfone is a significant structural modification. This transformation converts the flexible, electron-donating thioether linkage into a rigid, electron-withdrawing sulfonyl group (SO₂). This change profoundly impacts the molecule's conformation and electronic properties, which in turn affects its antioxidant activity and thermal stability.

The synthesis of sulfones from sulfides is typically achieved through oxidation. A variety of oxidizing agents and catalytic systems can be employed to control the oxidation state, selectively producing either the sulfoxide (B87167) or the sulfone organic-chemistry.orgmdpi.com.

Hydrogen Peroxide: A common and environmentally benign oxidant is hydrogen peroxide (H₂O₂). The reaction can be catalyzed by various metal catalysts. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones, while tantalum carbide tends to favor the formation of sulfoxides organic-chemistry.orgorganic-chemistry.org. Dendritic phosphomolybdate hybrids have also been used as effective, reusable catalysts for selective oxidation with H₂O₂ mdpi.com.

Other Oxidants: Reagents like urea-hydrogen peroxide (UHP) in combination with phthalic anhydride provide a metal-free method for clean conversion to sulfones organic-chemistry.org. Other strong oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can also be used, though controlling the reaction to avoid over-oxidation or side reactions on the phenol rings is crucial. Biocatalytic methods using fungal strains like Aspergillus ochraceus have also demonstrated the ability to oxidize alkyl aryl sulfides to their corresponding sulfones orientjchem.org.

Attaching heterocyclic rings to the 2,2'-thiobis(4-methylphenol) scaffold is a strategy to introduce novel biological activities or to modify its properties as a functional material. While specific examples starting from 2,2'-thiobis(4-methylphenol) are not extensively documented in readily available literature, established synthetic methodologies for heterocyclic chemistry can be applied.

One potential approach involves the functionalization of the phenolic hydroxyl groups. For instance, they could be converted into reactive intermediates that can then participate in cyclization reactions. Another strategy is to utilize the aromatic rings for electrophilic substitution or condensation reactions. For example, Mannich-type reactions could introduce aminomethyl groups, which can then be used as building blocks for synthesizing more complex heterocyclic systems. The synthesis of thiophene or pyrimidine derivatives bearing phenolic moieties has been explored in other contexts and could potentially be adapted semanticscholar.org.

Structure-Property Relationships in 2,2'-Thiobis(4-methylphenol) Derivatives

The relationship between the chemical structure of 2,2'-thiobis(4-methylphenol) derivatives and their functional properties, particularly their antioxidant activity, is of fundamental importance. Modifications to the molecule can have predictable effects based on established chemical principles.

The primary antioxidant mechanism for phenolic compounds involves hydrogen atom transfer (HAT) from the hydroxyl group to a radical species, a process whose efficiency is related to the O-H bond dissociation enthalpy (BDE) plos.org.

Phenolic Ethers and Esters: Derivatization of the hydroxyl groups to form ethers or esters eliminates the labile hydrogen atom. This modification effectively blocks the HAT mechanism, which is expected to significantly reduce or eliminate the primary radical-scavenging activity of the compound. Any remaining antioxidant capacity would rely on other, less efficient mechanisms.

Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic rings play a crucial role. Electron-donating groups (like the methyl group already present) generally lower the O-H BDE, enhancing antioxidant activity. Conversely, electron-withdrawing groups would decrease this activity researchgate.net. Steric hindrance around the hydroxyl group, provided by substituents at the ortho positions, is also critical for stabilizing the resulting phenoxyl radical and preventing side reactions, a key feature of hindered phenolic antioxidants kyoto-u.ac.jp.

Theoretical studies using Density Functional Theory (DFT) can be employed to calculate parameters like BDE, ionization potential (IP), and proton affinity (PA) to predict the dominant antioxidant mechanism (e.g., HAT vs. Single Electron Transfer followed by Proton Transfer, SET-PT) and the relative efficacy of different derivatives plos.orgnih.gov.

Applications of Derivatized 2,2'-Thiobis(4-methylphenol) Compounds

Derivatization of 2,2'-thiobis(4-methylphenol) is primarily aimed at optimizing its performance for specific applications, most notably in the stabilization of materials.

The primary industrial application of thiobisphenols is as antioxidants in polymers such as polyolefins, styrenic polymers, and synthetic rubbers epo.org. Derivatization can enhance their performance in several ways:

Reduced Volatility and Migration: A major issue with small-molecule additives in polymers is their tendency to volatilize at high processing temperatures or migrate to the surface of the polymer over time. This leads to a loss of protection and potential contamination issues. Increasing the molecular weight of the antioxidant through derivatization is a highly effective strategy to counteract this. Synthesizing long-chain ester derivatives or even creating oligomeric or polymeric antioxidants by linking multiple thiobisphenol units can significantly reduce volatility and migration.

Improved Compatibility: The solubility and compatibility of the antioxidant within the polymer matrix are crucial for its effective distribution and function. Esterification with long alkyl chains, for example, can improve the miscibility of the phenolic antioxidant in nonpolar polymers like polyethylene (B3416737) and polypropylene (B1209903).

Macromolecular Antioxidants: An advanced approach involves chemically binding the antioxidant moiety to a polymer backbone. For example, research has been conducted on synthesizing a macromolecular hindered phenol antioxidant by binding 2,2'-thiobis(4-methyl-6-tert-butylphenol) to a polyhydroxylated polybutadiene (B167195) backbone using a diisocyanate linker researchgate.net. Such polymer-bound antioxidants offer the ultimate solution to migration and loss, providing permanent protection throughout the lifetime of the material.

Modulated Biological Activities

Information not available.

Data Tables

Information not available.

Future Research Directions and Emerging Frontiers for 2,2 Thiobis 4 Methylphenol

Exploration of Novel Synthetic Pathways and Sustainable Production

The traditional synthesis of thiobisphenols often involves electrophilic substitution of phenols with sulfur chlorides or elemental sulfur, which can present environmental and efficiency challenges. Future research is poised to pivot towards greener and more sustainable synthetic strategies, aligning with the principles of modern chemistry.

Key Future Research Areas:

Catalyst Development: Investigation into novel heterogeneous and homogeneous catalysts could lead to milder reaction conditions, reduced waste, and higher yields. Exploring earth-abundant metal catalysts or even metal-free catalytic systems is a promising direction.

Alternative Sulfur Sources: Research into less hazardous and more atom-economical sulfur-donating reagents beyond traditional sulfur chlorides is crucial. This could include compounds that release sulfur in situ under specific conditions, minimizing waste.

Flow Chemistry and Process Intensification: Transitioning from batch to continuous flow synthesis can offer superior control over reaction parameters, enhance safety, and allow for easier scalability. This approach could lead to more efficient and sustainable industrial production.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of 2,2'-thiobis(4-methylphenol) represents a frontier in green chemistry. bepls.com While challenging, the development of biocatalytic routes could offer unparalleled selectivity and environmental compatibility. canada.ca

Solvent-Free and Alternative Solvent Systems: Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are gaining traction for their ability to significantly shorten reaction times and reduce solvent waste. nih.govnih.govcdc.gov Future studies could optimize these techniques for thiobisphenol synthesis. Similarly, the use of biodegradable or aqueous solvent systems is a key area for making the production process more environmentally benign. nih.gov

| Sustainable Approach | Potential Advantages | Research Focus |

| Novel Catalysis | Higher efficiency, lower energy consumption, reduced byproducts. | Development of reusable solid catalysts; exploring organocatalysis. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design optimization; integration of real-time analytics. |

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme discovery and engineering; fermentation process development. bepls.comcanada.ca |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.govmdpi.com | Optimization of microwave parameters; solvent-free protocols. nih.govcdc.gov |

| Aqueous/Green Solvents | Reduced environmental impact, improved safety. nih.gov | Solvent screening; development of water-tolerant catalytic systems. |

Expanding the Scope of Coordination Chemistry and Catalytic Applications

The two phenolic hydroxyl groups and the central sulfur atom in 2,2'-thiobis(4-methylphenol) make it an excellent candidate for a multidentate ligand in coordination chemistry. The resulting metal complexes have significant untapped potential in catalysis.

Key Future Research Areas:

Synthesis of Novel Metal Complexes: A systematic exploration of the coordination of 2,2'-thiobis(4-methylphenol) with a wide array of transition metals, lanthanides, and main group elements is needed. This would involve characterizing their structures and electronic properties.

Homogeneous Catalysis: Thiobisphenol-metal complexes could be designed as catalysts for various organic transformations. Potential applications include oxidation reactions, where the sulfur center could play a role in modulating redox activity, and polymerization catalysis, where the ligand's steric and electronic properties can influence polymer characteristics. bepls.commdpi.com For instance, complexes of related bisphenolate ligands have shown activity in the ring-opening polymerization of cyclic esters. bepls.com

Biomimetic Catalysis: The structure of 2,2'-thiobis(4-methylphenol) complexes may mimic the active sites of certain metalloenzymes. Research could focus on developing complexes that replicate the function of enzymes involved in oxidation or hydrolysis, such as catechol oxidase. nih.gov

Material Precursors: These metal complexes could serve as single-source precursors for the synthesis of mixed-metal sulfide (B99878) nanomaterials with controlled stoichiometry and properties.

| Metal Complex Application | Potential Function of 2,2'-thiobis(4-methylphenol) Ligand | Target Research Area |

| Oxidation Catalysis | Stabilize high-valent metal centers; modulate redox potential. mdpi.comnih.gov | Catalytic oxidation of phenols, sulfides, and alcohols. |

| Polymerization Catalysis | Control catalyst activity and polymer stereochemistry. bepls.comcanada.ca | Ring-opening polymerization of lactide; olefin polymerization. |

| Biomimetic Models | Replicate the coordination environment of metalloenzyme active sites. nih.gov | Modeling catecholase or other oxidoreductase enzymes. |

| Nanomaterial Precursors | Act as a scaffold to deliver both metal and sulfur in a defined ratio. | Synthesis of bimetallic sulfide nanoparticles. |

Advanced Materials Development based on 2,2'-Thiobis(4-methylphenol)

The rigid, sterically hindered structure of 2,2'-thiobis(4-methylphenol), combined with its thermal stability, makes it an attractive building block for high-performance polymers and advanced materials.

Key Future Research Areas:

High-Performance Polymers: Incorporating the 2,2'-thiobis(4-methylphenol) unit into the backbone of polymers such as polyesters, polycarbonates, polyethers, and epoxy resins could impart enhanced thermal stability, flame retardancy, and oxidative resistance. researchgate.net The sulfur linkage can increase the refractive index and improve chemical resistance.

Poly(thioether sulfone)s: Research into the synthesis of novel poly(thioether sulfone)s using 2,2'-thiobis(4-methylphenol) as a monomer could yield thermoplastics with high glass transition temperatures and excellent mechanical properties, suitable for demanding engineering applications. cdc.govmdpi.comeuropa.eu

Thermosetting Resins: The phenolic groups can be functionalized to create monomers for thermosetting resins with high crosslinking density. These materials would be valuable in composites for the aerospace and automotive industries.

Polymer Blends and Additives: Further investigation into its role as a multifunctional additive in polymer blends is warranted. Beyond its antioxidant function, it may act as a thermal stabilizer or a compatibilizer in immiscible polymer systems.

| Material Type | Potential Properties Conferred by Thiobisphenol Unit | Future Research Focus |

| High-Performance Thermoplastics | Increased glass transition temperature (Tg), thermal stability, refractive index. | Synthesis and characterization of polycarbonates, polyesters, and polyethers. alsenvironmental.co.uk |

| Thermosetting Resins | Enhanced flame retardancy, chemical resistance, mechanical strength. | Development of novel epoxy and cyanate (B1221674) ester resins. |

| Advanced Composites | Improved matrix-filler interaction, higher service temperatures. | Use in carbon fiber and glass fiber reinforced composites. |

Deeper Mechanistic Elucidation of Biological Activities and Target Validation

While primarily known as an antioxidant, the biological activities of 2,2'-thiobis(4-methylphenol) are not fully understood. Future research should aim to unravel its detailed mechanisms of action and identify specific cellular targets.

Key Future Research Areas:

Antioxidant Mechanism: While phenolic antioxidants are known to act via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, detailed kinetic and computational studies are needed to elucidate the predominant pathway for 2,2'-thiobis(4-methylphenol). diva-portal.orgresearchgate.net The role of the sulfur bridge in stabilizing the resulting phenoxyl radical is a key area for investigation.

Enzyme Inhibition/Modulation: Screening studies against a panel of enzymes, particularly those involved in oxidative stress pathways (e.g., xanthine (B1682287) oxidase, lipoxygenases) or cell signaling (e.g., kinases, phosphatases), could reveal novel biological targets.

Interaction with Cellular Membranes: Investigating how the lipophilic nature of this compound influences its interaction with and transport across cellular membranes is crucial to understanding its bioavailability and intracellular activity. alsenvironmental.co.uk

Target Identification and Validation: In a toxicological study, follicular hypertrophy in the thyroid glands of rats was observed, suggesting a potential interaction with thyroid pathways. cdc.gov Advanced techniques like chemoproteomics could be employed to identify specific protein binding partners, which would then need to be validated using biochemical and cellular assays.

| Research Area | Key Questions to Address | Methodologies |

| Antioxidant Mechanism | HAT vs. SET? Role of the sulfur bridge? diva-portal.orgresearchgate.net | DFT calculations, kinetic studies (e.g., DPPH/ABTS assays), EPR spectroscopy. mdpi.com |

| Enzyme Interactions | Does it inhibit or activate specific enzymes? nih.gov | In vitro enzyme activity assays, molecular docking. |

| Membrane Interactions | How does it partition into lipid bilayers? Does it affect membrane fluidity? | Liposome interaction studies, fluorescence anisotropy. |

| Target Validation | What are the specific molecular targets of its biological effects? cdc.gov | Affinity chromatography, mass spectrometry-based proteomics, cellular thermal shift assays (CETSA). |

Design of Next-Generation 2,2'-Thiobis(4-methylphenol) Derivatives with Tailored Functionalities

The 2,2'-thiobis(4-methylphenol) scaffold is a versatile platform for chemical modification. Synthesizing derivatives with tailored functionalities could lead to compounds with enhanced performance or entirely new applications.

Key Future Research Areas:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the parent structure—by altering the alkyl substituents, introducing electron-withdrawing or -donating groups on the aromatic rings, or oxidizing the sulfur bridge—followed by activity screening will establish clear SARs. canada.ca This will guide the rational design of more potent antioxidants or molecules with novel biological activities.

Pro-antioxidants and Controlled Release Systems: Derivatives could be designed as "pro-drugs" or "pro-antioxidants" that release the active thiobisphenol under specific physiological conditions (e.g., pH, presence of certain enzymes), allowing for targeted delivery and reduced systemic exposure.

Multifunctional Molecules: The phenolic hydroxyl groups can be used as handles to attach other functional moieties. For example, linking it to a UV-absorbing group could create a multifunctional polymer additive that provides both antioxidant and UV-stabilizing properties.

Water-Soluble Derivatives: Introducing hydrophilic groups (e.g., sulfonic acids, polyethylene (B3416737) glycol chains) could create water-soluble derivatives, expanding their application in biological systems or aqueous industrial formulations.

Integration with Nanoscience and Nanotechnology Applications

The intersection of material science and nanotechnology offers exciting new frontiers for 2,2'-thiobis(4-methylphenol) and its derivatives, though this area remains largely unexplored.

Key Future Research Areas:

Surface Functionalization of Nanoparticles: The phenolic or synthesized thiol derivatives of the molecule could be used as capping agents or surface ligands to functionalize nanoparticles (e.g., gold, iron oxide, quantum dots). canada.camdpi.com This could impart antioxidant properties to the nanoparticles, making them suitable for biomedical applications like drug delivery and bioimaging, where reducing oxidative stress is beneficial. nih.govcsbsju.edu

Antioxidant Nanosensors: Derivatives could be designed to act as probes for reactive oxygen species (ROS). For instance, a derivative that undergoes a measurable change in fluorescence or color upon reacting with ROS could be immobilized on a nanostructured surface to create a highly sensitive nanosensor.

Nanocomposites: Incorporating 2,2'-thiobis(4-methylphenol) into polymer nanocomposites could enhance the material's properties. It could act as a stabilizing agent during the synthesis of the nanocomposite or as a functional component that improves the thermal stability and longevity of the final material. alsenvironmental.co.ukepa.govmerckmillipore.com

Precursors for Metal Sulfide Nanoparticles: The molecule could potentially serve as both a sulfur source and a stabilizing ligand in the synthesis of metal sulfide nanoparticles (e.g., CdS, ZnS), offering a single-molecule precursor approach to control nanoparticle growth and surface chemistry. nih.govnih.gov

Environmental and Analytical Methodological Advancements for 2,2'-Thiobis(4-methylphenol) Research

As the use and study of 2,2'-thiobis(4-methylphenol) expand, so does the need for a better understanding of its environmental impact and for more sophisticated analytical methods to detect and quantify it.

Key Future Research Areas:

Environmental Fate and Biodegradation: Studies on the persistence, mobility, and transformation of 2,2'-thiobis(4-methylphenol) in various environmental compartments (soil, water, sediment) are needed. canada.ca Investigating its biodegradability by specific microbial strains could lead to bioremediation strategies. nih.gov

Advanced Oxidation Processes (AOPs): Research into the efficacy of AOPs, such as photocatalysis (e.g., using TiO2), ozonation, or Fenton-like reactions, for the complete mineralization of this compound in industrial wastewater is a critical area for environmental protection. bepls.commdpi.comresearchgate.net

Sensitive Analytical Methods: The development of highly sensitive and selective analytical methods is paramount for monitoring its presence in complex matrices. Future work should focus on optimizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to achieve lower detection limits in environmental and biological samples. nih.govnih.gov

Sensor Development: Creating portable, real-time sensors for the in situ detection of thiobisphenols in water sources would be a significant advancement for environmental monitoring. This could involve electrochemical sensors or paper-based colorimetric devices. nih.gov

| Research Area | Objective | Key Methodologies |

| Environmental Fate | Understand persistence, mobility, and degradation pathways. | Soil/water incubation studies, microcosm experiments, metabolic pathway analysis. canada.ca |

| Remediation | Develop effective methods for removal from wastewater. | Advanced Oxidation Processes (AOPs), bioremediation studies. mdpi.comresearchgate.net |

| Trace Analysis | Quantify low levels in environmental and biological samples. | LC-MS/MS, GC-MS, solid-phase microextraction (SPME). nih.govnih.gov |

| Real-time Monitoring | Enable rapid, on-site detection. | Electrochemical sensors, optical sensors, paper-based analytics. nih.govepa.gov |

Q & A

Q. What are the recommended synthetic methods for obtaining high-purity 2,2'-thiobis(4-methylphenol)?

The synthesis typically involves a thioetherification reaction between 4-methylphenol and sulfur dichloride (SCl₂) under controlled alkaline conditions. To ensure purity (>98%), column chromatography or recrystallization using non-polar solvents (e.g., hexane) is recommended. Post-synthesis characterization should include high-performance liquid chromatography (HPLC) for purity validation and elemental analysis to confirm stoichiometry .

Q. How can researchers verify the structural integrity of 2,2'-thiobis(4-methylphenol) after synthesis?

Comprehensive characterization requires:

- NMR spectroscopy (¹H and ¹³C) to confirm the aromatic proton environment and thiomethyl bridge.

- FT-IR spectroscopy to identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C-S-C stretch at ~650 cm⁻¹).

- Mass spectrometry (ESI-MS or GC-MS) to validate the molecular ion peak (expected m/z = 278.4 g/mol). Cross-referencing with literature data for analogous thiobisphenols (e.g., tert-butyl derivatives) is critical for consistency checks .

Q. What spectroscopic techniques are optimal for quantifying 2,2'-thiobis(4-methylphenol) in multicomponent mixtures?

Reverse-phase HPLC with UV detection (λ = 280 nm) is preferred for quantification due to its sensitivity to phenolic compounds. Calibration curves using certified reference standards (e.g., >98% purity) should be established. For trace analysis, tandem mass spectrometry (LC-MS/MS) enhances specificity, particularly in biological or polymeric matrices .

Advanced Research Questions

Q. What experimental approaches elucidate the antioxidant mechanism of 2,2'-thiobis(4-methylphenol) in polymer stabilization?

- Radical scavenging assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to quantify radical quenching efficiency.

- Thermogravimetric analysis (TGA) : Compare thermal decomposition profiles of polymer composites with/without the compound to assess stabilization efficacy.

- Electron paramagnetic resonance (EPR) : Detect and quantify radical intermediates during oxidative stress. Comparative studies with structurally similar antioxidants (e.g., tert-butyl derivatives) can clarify substituent effects .

Q. How do structural modifications (e.g., tert-butyl vs. methyl substituents) influence the thermal stability of thiobisphenol derivatives?

Substituent steric effects and electron-donating capacity significantly impact stability:

- Differential scanning calorimetry (DSC) : Measure glass transition temperatures (Tg) in polymer blends.

- Accelerated aging tests : Expose samples to UV radiation or elevated temperatures and monitor degradation via FT-IR or tensile strength measurements. For example, tert-butyl groups enhance steric hindrance, reducing oxidative chain reactions, while methyl groups may lower melting points .

Q. How can contradictions in kinetic data for radical scavenging activity be resolved?

Discrepancies often arise from solvent polarity, pH, or radical source variability. Standardize protocols by:

Q. What methodologies characterize metal-complexation behavior of 2,2'-thiobis(4-methylphenol)?

- UV-Vis spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., with Ni²⁺ or Cu²⁺).

- X-ray crystallography : Resolve coordination geometry in single-crystal complexes.

- Cyclic voltammetry : Assess redox activity of metal-thiobisphenol complexes. Prior studies on nickel sulfate complexes of analogous thiobisphenols demonstrate octahedral coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|